N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide
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Overview
Description
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide is a complex organic compound that features a cyclopropyl group, a phenyl group, and a thiophene ring
Mechanism of Action
Target of action
Compounds of this nature often target specific receptors in the body. For instance, many synthetic opioids target the opioid receptors in the brain and spinal cord .
Mode of action
Once the compound binds to its target, it can trigger a series of biochemical reactions. For example, synthetic opioids can inhibit the transmission of pain signals in the nervous system .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, synthetic opioids can affect the release of neurotransmitters, which are chemicals that transmit signals in the body .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. For instance, many synthetic opioids are metabolized in the liver and excreted in the urine .
Result of action
The compound’s action can have various molecular and cellular effects. For example, synthetic opioids can reduce the perception of pain at the cellular level .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide typically involves multiple steps, including the formation of the oxane ring and the introduction of the cyclopropyl and thiophene groups. Common synthetic methods include:
Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters as coupling partners.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate diols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Similar in structure but contains a furan ring instead of a thiophene ring.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide: Contains a piperidine ring and is structurally similar in terms of the oxane ring.
Uniqueness
N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-cyclopropyl-4-phenyl-N-(2-thiophen-2-ylethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c23-20(22(18-8-9-18)13-10-19-7-4-16-25-19)21(11-14-24-15-12-21)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRTQQYLMCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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